Brinzolamide Hydrochloride

Overview

Description

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . It is used to lower intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It helps the eye to produce less fluid .

Synthesis Analysis

Brinzolamide synthesis method involves using thiophene as raw material. 3-acetyl-2,5-dichlorothiophene is obtained by chlorination and acetylation, which is then reacted with sodium benzyl sulfide .

Molecular Structure Analysis

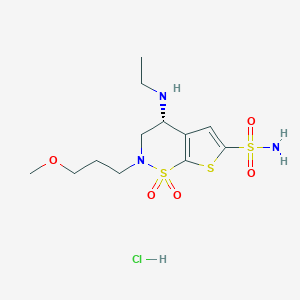

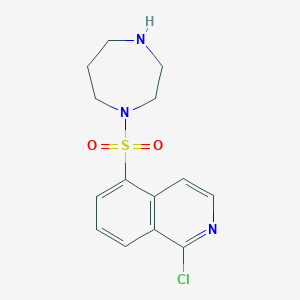

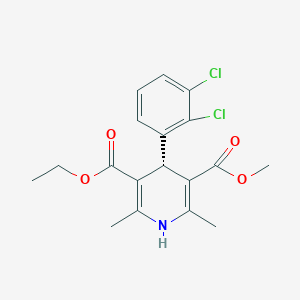

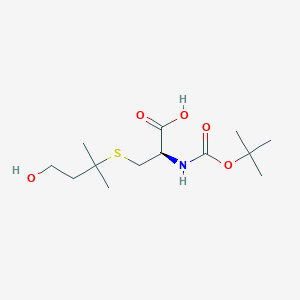

Brinzolamide is (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e] thiazine-6-sulfonamide . Its molecular formula is C12H21N3O5S3, and the molecular weight is 383.5 g/mol .

Chemical Reactions Analysis

Brinzolamide is combined with ion exchange resins to prolong the retention time of drugs in the eye and to reduce ocular and systemic side effects . Spectroscopic methods are widely used for simultaneous determination of different mixtures of drugs without prior separation .

Physical And Chemical Properties Analysis

Brinzolamide is a white powder that is insoluble in water but slightly soluble in alcohol and methanol . It has a higher lipophilicity to facilitate diffusion across the blood-retinal barrier .

Scientific Research Applications

Treatment of Glaucoma

Brinzolamide Hydrochloride is commonly used as a pharmacologic agent in the treatment of glaucoma . It is used as an ocular hypotensive in the medical therapy of ocular hypertension and primary open-angle glaucoma .

Treatment of Macular Oedema

Brinzolamide Hydrochloride has been identified as a potential treatment for macular oedema . The scientific understanding of macular oedema continues to develop, leading to a re-evaluation of the role of carbonic anhydrase inhibitors like Brinzolamide Hydrochloride .

Combination Therapy for Glaucoma and Ocular Hypertension

Brinzolamide Hydrochloride can be combined with other intraocular pressure (IOP) lowering drugs for the treatment of glaucoma and ocular hypertension . It has been found to be effective as an adjunctive therapy for patients with glaucoma or ocular hypertension .

Comparison with Other Drugs

Brinzolamide Hydrochloride has been compared with other active drugs like dorzolamide and timolol in terms of efficacy and safety . It has been found to be as effective as dorzolamide in depressing IOP .

Use in Micelles-laden Contact Lenses

Research has been conducted on the use of Brinzolamide Hydrochloride in micelles-laden contact lenses . This could potentially provide a new method of drug delivery for the treatment of eye conditions.

Use in Chromatographic Methods

Brinzolamide Hydrochloride has been used in the development of a sustainable reversed-phase chromatographic method for the simultaneous determination of active pharmaceutical ingredients . This method could potentially improve the efficiency and sustainability of pharmaceutical manufacturing processes.

Mechanism of Action

Target of Action

Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, Brinzolamide Hydrochloride has the highest affinity to CA-II .

Mode of Action

Brinzolamide Hydrochloride is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, Brinzolamide Hydrochloride reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .

Pharmacokinetics

Upon topical administration, Brinzolamide Hydrochloride gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .

Result of Action

The primary molecular effect of Brinzolamide Hydrochloride is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .

Action Environment

The efficacy and stability of Brinzolamide Hydrochloride can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.

Safety and Hazards

Brinzolamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Brinzolamide is used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It has been developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Brinzolamide, either as monotherapy or adjunctive therapy with topical β-blockers, should be regarded as a good second-line option in the pharmacological management of POAG and OH .

properties

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMYTZPFRXCOG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164655 | |

| Record name | Brinzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brinzolamide Hydrochloride | |

CAS RN |

150937-43-2 | |

| Record name | Brinzolamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brinzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRINZOLAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)